molecular formula C15H12FNO5 B6393174 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid CAS No. 1261906-25-5

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid

Cat. No.: B6393174
CAS No.: 1261906-25-5
M. Wt: 305.26 g/mol
InChI Key: MHHYHYPFDHASEB-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid is a halogenated aromatic compound featuring a nicotinic acid core substituted with a methoxy group at position 2 and a 4-fluoro-3-methoxycarbonylphenyl group at position 3. Its molecular structure combines electron-withdrawing (fluorine, ester) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-(4-fluoro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYHYPFDHASEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688156
Record name 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-25-5
Record name 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxycarbonyl and methoxy groups can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The ester group in the target compound (methoxycarbonyl) enhances its electrophilicity, making it suitable for nucleophilic acyl substitution reactions, unlike analogs with methyl or methoxy groups .
  • Chlorine in the analog from increases molecular weight and stability but may introduce toxicity concerns .

Hydroxyl groups () confer higher acidity and hydrogen-bonding capacity, which could enhance binding in biological systems .

Biological and Industrial Applications :

  • The target compound’s ester functionality is advantageous in prodrug design, where enzymatic cleavage can release active metabolites .
  • Chlorinated analogs () are less common in pharmaceuticals due to regulatory concerns but are valuable in agrochemical research .

Biological Activity

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid (CAS Number: 1820641-69-7) is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a methoxycarbonyl group and a fluoro-substituted phenyl ring attached to a nicotinic acid backbone. Its molecular formula is C15H12FNO5C_{15}H_{12}FNO_5 with a molecular weight of approximately 295.26 g/mol. The presence of these functional groups is believed to enhance its bioactivity through improved binding affinity and specificity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The fluoro and methoxycarbonyl substituents may facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's ability to modulate enzyme activities or receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that this compound has anticancer activity. It appears to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been observed to inhibit the growth of specific cancer cell lines in vitro.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may enhance cognitive function by modulating phosphodiesterase activity, thus increasing cyclic nucleotide levels in neuronal cells.

Research Findings

A summary of key research findings related to the biological activities of this compound is presented below:

StudyFindingsReference
Antimicrobial StudyEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsEnhances cognitive function in animal models

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects compared to untreated controls.
  • Neuroprotective Assessment : Animal models subjected to oxidative stress demonstrated improved cognitive performance when treated with the compound, highlighting its potential role in preventing cognitive decline associated with aging or neurodegenerative diseases.

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